![molecular formula C6H9BrClN3 B3185681 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 1188264-68-7](/img/structure/B3185681.png)
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Overview
Description
“1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is a chemical compound . It’s closely related to “3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride”, which has a molecular weight of 238.51 .
Synthesis Analysis
The synthesis of related compounds, such as “5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives”, has been explored in the literature . These compounds are heterocyclized dipeptides that are known to silence Gaq proteins . A combinatorial approach was used to create a library of these molecules .Molecular Structure Analysis
The InChI code for “3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is "1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H" . This provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” are not available, related compounds have been studied. For instance, “5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives” have been evaluated for their activity of Gaq proteins through the determination of intracellular myo-inositol 1-phosphate .Scientific Research Applications
Synthesis and Medicinal Applications of Pyrazine Derivatives
Pyrazine derivatives, including imidazo[1,5-a]pyrazines, are pivotal in drug discovery owing to their wide range of medicinal properties. They serve as building blocks for developing drug-like candidates with anticancer, CNS agent, anti-infectious, anti-inflammatory, and radiodiagnostic applications. The structure-activity relationship (SAR) studies highlight the versatility of these compounds in targeting various disease mechanisms. Medicinal chemists continue to explore these scaffolds for developing potential drug candidates, leveraging synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives to reveal significant biological properties along with SAR studies (Cherukupalli et al., 2017).
Patent Review on Pyrazine Derivatives
A review of patents on pyrazine derivatives from June 2012 to July 2014 showcased the pharmacological diversity of these compounds. They have been synthesized and evaluated for antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic activities. Some pyrazine derivatives have transitioned into clinically used drugs worldwide, highlighting the growth in the spectrum of biological activities these compounds can offer. This suggests a promising future for further pharmaceutical applications (Doležal & Zítko, 2015).
Heterocyclic N-oxide in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, exhibit significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds are valuable in forming metal complexes, designing catalysts, asymmetric synthesis, and showing potential as anticancer, antibacterial, and anti-inflammatory agents. Their versatility underscores the utility of heterocyclic compounds in advanced chemistry and drug development investigations (Li et al., 2019).
Pyrazoline Derivatives in Anticancer Research
Research on pyrazoline derivatives has been a focal area in pharmaceutical chemistry due to their significant biological effects. These compounds, recognized for their structural diversity and biological activities, are explored for their potential as anticancer agents. The ongoing research aims to synthesize new pyrazoline derivatives under various conditions to evaluate their biological efficacy, highlighting the compound's versatility and potential in therapeutic applications (Sheetal et al., 2018).
properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPDNVYYJOFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681063 | |
Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | |
CAS RN |
1188264-68-7 | |
Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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